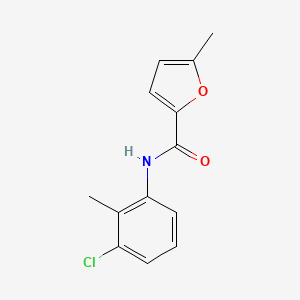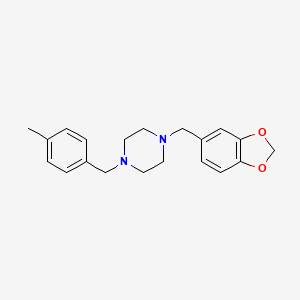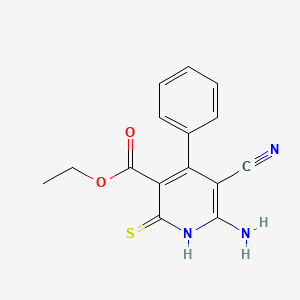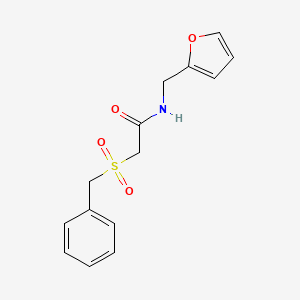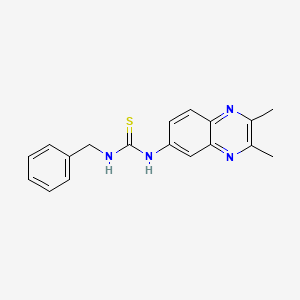
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea, also known as NSC745887, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been found to exhibit a range of biological activities. However, there are also limitations to its use. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has low solubility in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea also has potential as an anti-viral therapy, and more research is needed to determine its effectiveness against a range of viruses. In addition, studies on the mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylquinoxaline with benzyl isothiocyanate in the presence of a base. The resulting product is then subjected to further reactions to yield N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJIXXNWZXPABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

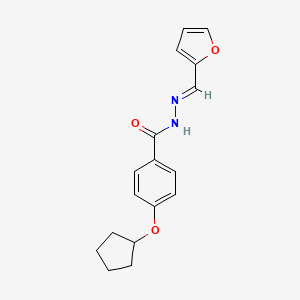
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)


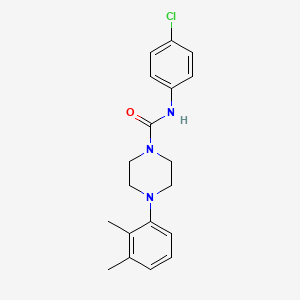
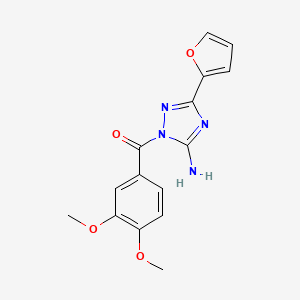
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
